1-(4-chlorophenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a piperidine sulfonyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the attachment of the piperidine sulfonyl group. Common synthetic routes include:
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts.
Aza-Michael Addition: Reaction of protected 1,2-diamines with sulfonium salts under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and aza-Michael addition reactions, utilizing automated reactors and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE is unique due to its combination of a pyrrolidine ring, a piperidine sulfonyl group, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H24ClN3O4S |
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Molecular Weight |
462.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O4S/c23-17-4-8-19(9-5-17)26-15-16(14-21(26)27)22(28)24-18-6-10-20(11-7-18)31(29,30)25-12-2-1-3-13-25/h4-11,16H,1-3,12-15H2,(H,24,28) |
InChI Key |
IMZUWFCIPVCXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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